TBBz

Übersicht

Beschreibung

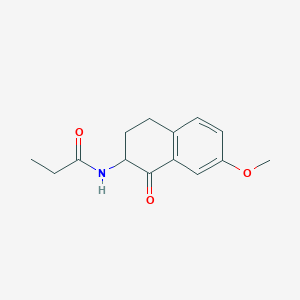

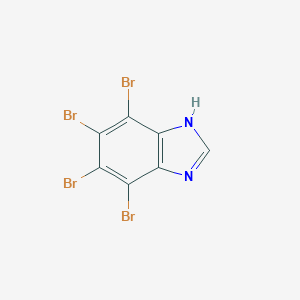

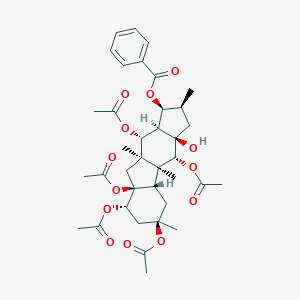

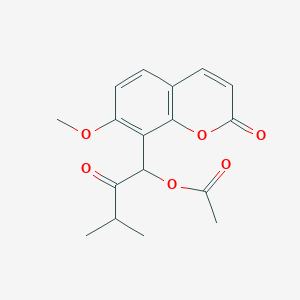

4,5,6,7-Tetrabromobenzimidazol ist eine chemische Verbindung mit der Summenformel C7H2N2Br4 und einem Molekulargewicht von 433,72 g/mol . Es ist ein zellgängiger Inhibitor der Caseinkinase-2 (CK2), einer Proteinkinase, die an verschiedenen zellulären Prozessen beteiligt ist . Diese Verbindung hat aufgrund ihrer Fähigkeit, zwischen verschiedenen molekularen Formen von CK2 zu unterscheiden, in der biochemischen Forschung Aufmerksamkeit erlangt .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrabromobenzimidazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Zellbiologie: Die Verbindung wird in Experimenten mit HeLa-Zellen und Ratten-Septalneuronen verwendet, um zelluläre Signalwege zu untersuchen.

Wirkmechanismus

4,5,6,7-Tetrabromobenzimidazol übt seine Wirkungen aus, indem es die Caseinkinase-2 (CK2) hemmt. CK2 ist eine Serin/Threoninkinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Zellproliferation, Apoptose und DNA-Reparatur . Die Verbindung bindet an die katalytische Untereinheit von CK2, verhindert deren Aktivität und führt zur Abschwächung der Zellproliferation . Diese Hemmung kann Apoptose und Nekrose in bestimmten Zelllinien induzieren, was ihr Potenzial als Antikrebsmittel hervorhebt .

Wirkmechanismus

Target of Action

TBBz, or 4,5,6,7-tetrabromo-benzimidazole, is a potent inhibitor of the protein kinase CK2 . Protein kinase CK2 plays a crucial role in various biological processes, including cell growth, proliferation, and the transduction of prosurvival signals . It is also involved in the regulation of gene expression and protein synthesis .

Mode of Action

This compound interacts with CK2, blocking its activity . This interaction results in the inhibition of CK2’s ability to phosphorylate its target proteins, leading to changes in the cellular processes that CK2 regulates .

Biochemical Pathways

The inhibition of CK2 by this compound affects several biochemical pathways. For instance, it blocks the mitogen-induced mRNA expression of immediate early genes . This inhibition impacts the transcription process, as demonstrated by the arrest of RNA Polymerase II (RNAPII) elongation along the mitogen inducible gene, EGR1 .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of CK2 by this compound has several molecular and cellular effects. It leads to a decrease in cell proliferation, in part, by inhibiting pathways that regulate transcription elongation . This compound is more effective than its analogue TBBt in inducing apoptosis and, to a lesser degree, necrosis in transformed human cell lines .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

TBBz plays a significant role in biochemical reactions, particularly in its interactions with the catalytic subunit of human protein kinase CK2 (hCK2α) . The interactions of halogenated benzotriazoles, including this compound, with hCK2α have been described using biophysical and biochemical methods .

Cellular Effects

This compound has been shown to have cytotoxic effects against selected cancer cell lines . It affects cell function by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an ATP-competitive inhibitor of protein kinase CK2 .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein phosphorylation. It interacts with enzymes such as protein kinase CK2 .

Transport and Distribution

Given its interactions with protein kinase CK2, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its interactions with protein kinase CK2, it is likely localized to areas where this enzyme is active .

Vorbereitungsmethoden

4,5,6,7-Tetrabromobenzimidazol kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Bromierung von Benzimidazol. Die Reaktion erfordert typischerweise die Verwendung von Brom oder eines bromhaltigen Reagenzes unter kontrollierten Bedingungen, um eine selektive Bromierung an den gewünschten Positionen am Benzimidazolring zu gewährleisten . Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .

Analyse Chemischer Reaktionen

4,5,6,7-Tetrabromobenzimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Sie kann reduziert werden, um weniger bromierte Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrabromobenzimidazol wird oft mit 4,5,6,7-Tetrabromobenzotriazol verglichen, einem weiteren CK2-Inhibitor . Während beide Verbindungen CK2 hemmen, unterscheidet 4,5,6,7-Tetrabromobenzimidazol besser zwischen verschiedenen molekularen Formen von CK2, wodurch es in bestimmten Anwendungen effektiver ist . Weitere ähnliche Verbindungen sind:

4,5,6,7-Tetrabrom-2-(Dimethylamino)benzimidazol: Ein potenter CK2-Inhibitor mit zusätzlichen Substitutionen am Benzimidazolring.

5,6-Diiod-1H-Benzotriazol: Ein Analogon, das die mitochondriale Aktivität beeinflusst und Potenzial als CK2-Inhibitor hat.

Diese Vergleiche heben die einzigartigen Eigenschaften von 4,5,6,7-Tetrabromobenzimidazol hervor, insbesondere seine Selektivität und Wirksamkeit bei der Hemmung von CK2.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrabromo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIRDBRYBHAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408803 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577779-57-8 | |

| Record name | 4,5,6,7-tetrabromobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TBBz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)